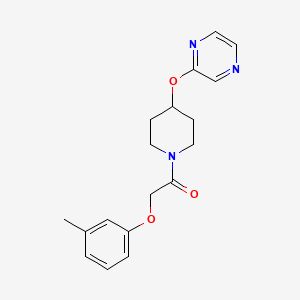![molecular formula C18H27N3O2S B2364174 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380096-75-1](/img/structure/B2364174.png)
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as MTMU, is a synthetic compound that has recently gained attention in the field of scientific research. MTMU has shown promising results in various studies, indicating its potential as a useful tool in biochemical and physiological research.
Mécanisme D'action
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the context of the study. In cancer-related studies, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to induce apoptosis and inhibit cell proliferation. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has several advantages for use in lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and purified. Secondly, it has shown promising results in various studies, indicating its potential as a useful tool in scientific research. However, there are also limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell types or animal models, and its mechanism of action may not be fully understood.
Orientations Futures
There are several future directions for research involving 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. Firstly, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Secondly, studies could be conducted to investigate the effects of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in combination with other drugs or therapies. Finally, studies could be conducted to investigate the potential use of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea as a diagnostic tool or biomarker.
Méthodes De Synthèse
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 3-methylbenzylamine with 4-morpholin-4-ylthian-4-ylmethyl isocyanate. The resulting product is then treated with a reducing agent to yield 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-15-3-2-4-16(13-15)20-17(22)19-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h2-4,13H,5-12,14H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRICRQSGPOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
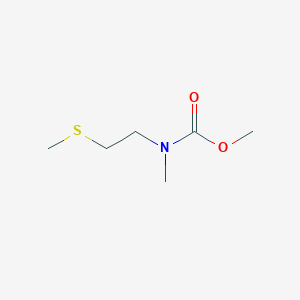
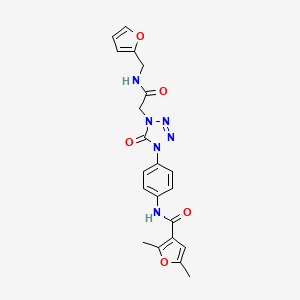
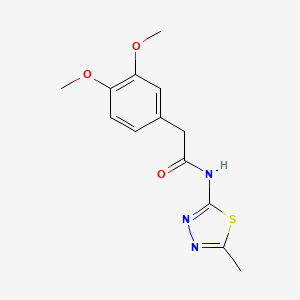
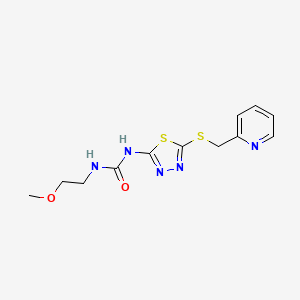
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
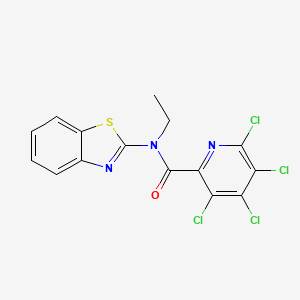
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
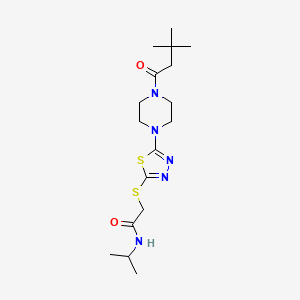
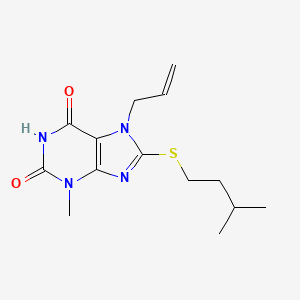
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)
